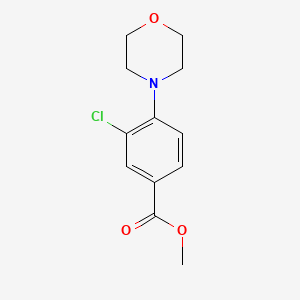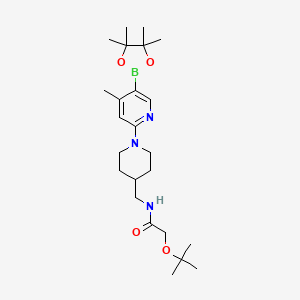![molecular formula C6H3F3N4 B580980 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 486460-20-2](/img/structure/B580980.png)
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine
Descripción general
Descripción
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine is a chemical compound that appears as a white to light yellow crystalline powder . It is primarily used as a pharmaceutical intermediate in the synthesis of certain medications .
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine involves several steps . The process starts with the addition of ethanol and hydrazine hydrate to 2-chloropyrazine. The pH is regulated to 6 and impurities are removed to obtain an intermediate product. This is followed by the addition of chlorobenzene and trifluoroacetic anhydride under stirring. The mixture is heated, and methanesulfonic acid is added to the mixed reaction solution. After the reaction, the solution is concentrated under reduced pressure until it is dried. The pH is then regulated to 12, and organic phases are separated out. Impurities are removed to obtain another intermediate product. Finally, palladium/carbon and an ethanol solution of the intermediate product are added under the protection of nitrogen in a high-pressure kettle. After the reaction, the mixture is filtered, washed, and concentrated. The residues are mixed with an ethanol solution of hydrogen chloride. After the mixed solution reacts, precipitates are separated out, washed, and dried to a constant weight to obtain the final product .Molecular Structure Analysis
The molecular formula of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine is C6H8ClF3N4 .Chemical Reactions Analysis
The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This reaction features a broad substrate scope, high efficiency, and scalability, providing a straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds .Physical And Chemical Properties Analysis
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine is a white to light yellow crystalline powder . It has a melting point of 264 °C .Aplicaciones Científicas De Investigación
Anticancer Studies : Synthesized derivatives of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine showed promising anticancer properties. Specifically, compound RB7 demonstrated significant anticancer activity against HT-29 colon cancer cells, triggering cell death via the mitochondrial apoptotic pathway (Raveesha, Kumar, & Prasad, 2020).
Anticonvulsant Activity : Substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines were found to be effective anticonvulsants. They were synthesized from phenylacetonitriles and showed potent activity against maximal electroshock-induced seizures in rats (Kelley et al., 1995).
Antimicrobial Activity : Urea and thiourea derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine demonstrated notable in vitro antimicrobial activity against several bacterial and fungal strains. Thiourea derivatives showed better activity compared to urea compounds (Mannam et al., 2019).
PDE2 Inhibitors : Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines were identified as potent PDE2/PDE10 inhibitors with promising drug-like properties for potential neurological applications (Rombouts et al., 2015).
Synthesis of Small Molecule Anticancer Drugs : 3, 8-dichloro-[1, 2, 4] triazolo [4, 3-a] pyrazine serves as a crucial intermediate for the synthesis of various small molecule anticancer drugs (Zhang et al., 2019).
Treatment of Type 2 Diabetes : Fused triazole derivatives, including those of 3-oxo-3-[3-trifluoromethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-phenylpropan-1-amine, can be used for treating or preventing type 2 diabetes as they inhibit dipeptidyl peptidase-IV enzyme (DPP-Ⅳ) (Yu-tao, 2009).
Safety And Hazards
This compound should be handled with care as it is considered hazardous . It should not be ingested, inhaled, or come into contact with the eyes, skin, or clothing . Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen fluoride .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRYGAGDPASJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)F)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652226 | |
| Record name | 3-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine | |
CAS RN |
486460-20-2 | |
| Record name | 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486460-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



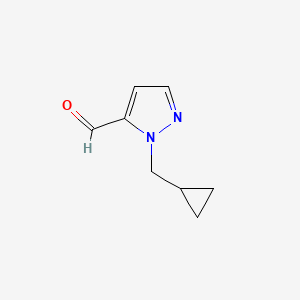


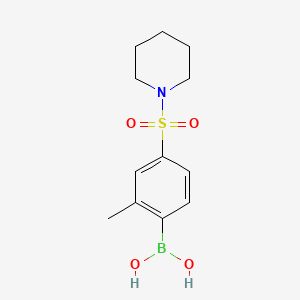
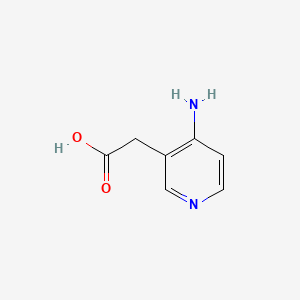
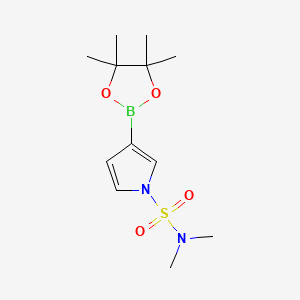
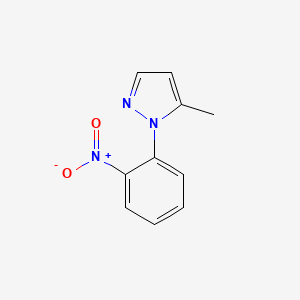
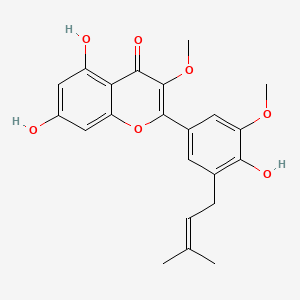
![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B580912.png)


